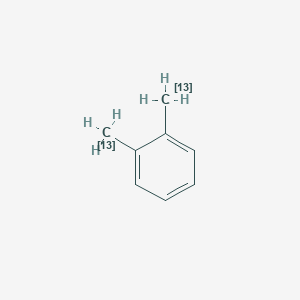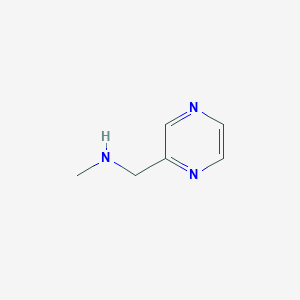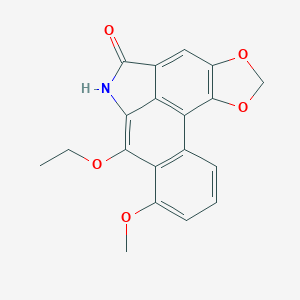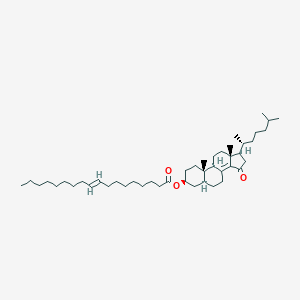
15-Ketosteryl oleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
15-Ketosteryl oleate is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. It is a derivative of cholesterol ester and has been found to exhibit various biochemical and physiological effects.
Mechanism Of Action
The mechanism of action of 15-Ketosteryl oleate is not fully understood. However, it has been suggested that it exerts its effects by regulating the expression of genes involved in lipid metabolism and inflammation. It has also been found to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating cellular energy metabolism.
Biochemical And Physiological Effects
15-Ketosteryl oleate has been found to exhibit various biochemical and physiological effects. It has been found to regulate lipid metabolism by inhibiting the activity of acyl-CoA:cholesterol acyltransferase (ACAT) and promoting the efflux of cholesterol from cells. It has also been found to exhibit anti-inflammatory and anti-oxidative properties by inhibiting the expression of pro-inflammatory cytokines and increasing the activity of antioxidant enzymes.
Advantages And Limitations For Lab Experiments
15-Ketosteryl oleate has several advantages for lab experiments. It is easy to synthesize and purify, and it exhibits a high degree of stability. However, it also has some limitations, such as its low solubility in water, which can make it challenging to use in certain experiments.
Future Directions
There are several future directions for the study of 15-Ketosteryl oleate. One direction is to investigate its potential applications in the treatment of various diseases, such as atherosclerosis and Alzheimer's disease. Another direction is to explore its mechanism of action and identify the specific genes and pathways that it regulates. Additionally, further studies are needed to determine the optimal dosage and administration of 15-Ketosteryl oleate for therapeutic use.
Conclusion:
In conclusion, 15-Ketosteryl oleate is a promising compound with potential applications in scientific research. Its synthesis method is straightforward, and it exhibits various biochemical and physiological effects. Further studies are needed to fully understand its mechanism of action and identify its potential applications in the treatment of various diseases.
Synthesis Methods
The synthesis of 15-Ketosteryl oleate involves the reaction of cholesterol oleate with potassium tert-butoxide and methyl ethyl ketone. The reaction is carried out at a temperature of 60°C for 24 hours, and the resulting product is purified using column chromatography. The yield of the synthesis process is approximately 70%.
Scientific Research Applications
15-Ketosteryl oleate has been extensively studied for its potential applications in scientific research. It has been found to exhibit anti-inflammatory and anti-oxidative properties, making it a potential candidate for the treatment of various diseases such as atherosclerosis, Alzheimer's disease, and cancer. It has also been found to regulate lipid metabolism and inhibit the proliferation of cancer cells.
properties
CAS RN |
112757-40-1 |
|---|---|
Product Name |
15-Ketosteryl oleate |
Molecular Formula |
C45H76O3 |
Molecular Weight |
665.1 g/mol |
IUPAC Name |
[(3S,5S,9R,10S,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-15-oxo-1,2,3,4,5,6,7,9,11,12,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl] (E)-octadec-9-enoate |
InChI |
InChI=1S/C45H76O3/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25-42(47)48-37-28-30-44(5)36(32-37)26-27-38-39(44)29-31-45(6)40(33-41(46)43(38)45)35(4)24-22-23-34(2)3/h14-15,34-37,39-40H,7-13,16-33H2,1-6H3/b15-14+/t35-,36+,37+,39+,40-,44+,45-/m1/s1 |
InChI Key |
LRKJKOWMCBGBRK-YREAXYLSSA-N |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)O[C@H]1CC[C@]2([C@H](C1)CCC3=C4C(=O)C[C@@H]([C@]4(CC[C@@H]32)C)[C@H](C)CCCC(C)C)C |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OC1CCC2(C(C1)CCC3=C4C(=O)CC(C4(CCC32)C)C(C)CCCC(C)C)C |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OC1CCC2(C(C1)CCC3=C4C(=O)CC(C4(CCC32)C)C(C)CCCC(C)C)C |
synonyms |
15-ketosteryl oleate 5alpha-cholest-8(14)-en-3beta-ol-15-one oleate ester cholest-8(14)-en-3-yl-15-one oleate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



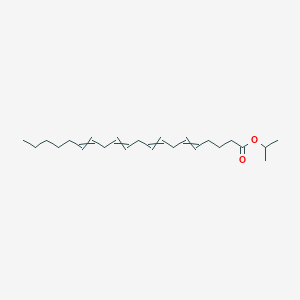
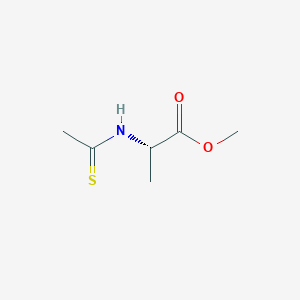
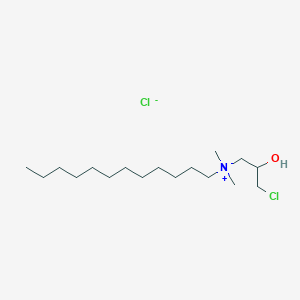
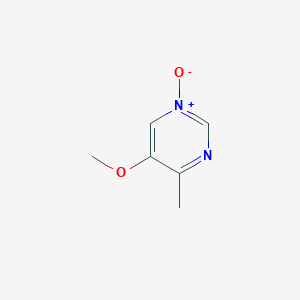
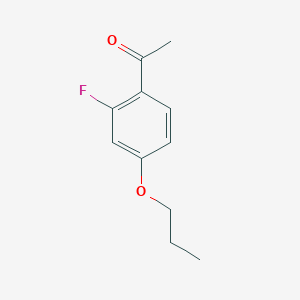
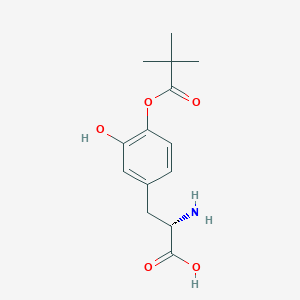
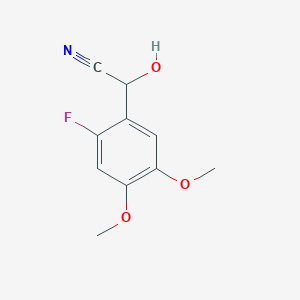
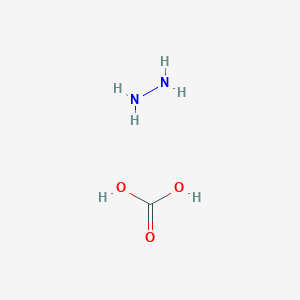
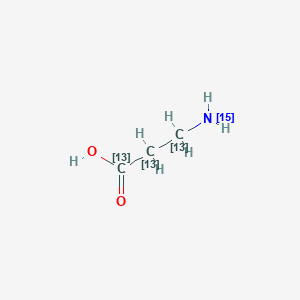
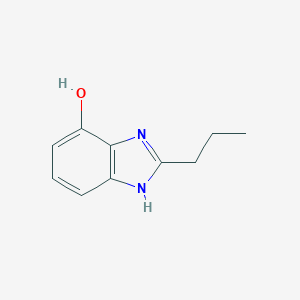
![[(2E)-3-(5-amino-4-cyano-2-furyl)prop-2-enylidene]malononitrile](/img/structure/B39079.png)
